molecular formula C22H24N4O2S B2920284 2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide CAS No. 1105247-50-4

2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide

Cat. No.: B2920284
CAS No.: 1105247-50-4
M. Wt: 408.52
InChI Key: XTCVETRBJUKPKB-UHFFFAOYSA-N
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Description

2-{3-[2-(Naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene ring and a pyrazole moiety. This bicyclic system is substituted at position 3 with a 2-(naphthalen-1-yl)acetamido group and at position 2 with an N-propylacetamide chain. The naphthalene group enhances aromatic π-π interactions, while the propyl chain likely influences solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-2-10-23-21(28)12-26-22(18-13-29-14-19(18)25-26)24-20(27)11-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCVETRBJUKPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes acylation to form the naphthalen-1-yl acetamide. This intermediate is then reacted with a thieno[3,4-c]pyrazole derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

Scientific Research Applications

2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Thieno[3,4-c]pyrazole vs. Triazole Derivatives

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () share the acetamide-naphthalene motif but feature a triazole ring instead of thienopyrazole. The triazole derivatives are synthesized via 1,3-dipolar cycloaddition between azides and alkynes, a method distinct from the likely cyclization or multi-step coupling required for thienopyrazole systems. The triazole-based compounds exhibit strong IR absorptions for C=O (~1670 cm⁻¹) and C–N (~1300 cm⁻¹), comparable to the target compound’s expected spectral profile .

Benzimidazole-Substituted Analog

The compound 2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide () replaces the naphthalene group with a benzimidazole. This substitution reduces molecular weight (398.5 g/mol vs. ~434 g/mol estimated for the target compound) and alters electronic properties, as benzimidazole’s basic nitrogen may enhance hydrogen bonding compared to naphthalene’s hydrophobic π-system .

Substituent Effects on Physicochemical Properties

Naphthalene vs. Phenyl Groups

In N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide (), the diphenylpyrazole core lacks the extended aromaticity of naphthalene, likely reducing lipophilicity. The target compound’s naphthalen-1-yl group may improve membrane permeability but could increase metabolic instability due to cytochrome P450 interactions .

Propyl vs. Nitrophenyl Substituents

Compounds like 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) () incorporate electron-withdrawing nitro groups on the phenyl ring, which polarize the acetamide moiety.

IR and NMR Profiles

  • The target compound’s IR spectrum is expected to show C=O stretches near 1670–1680 cm⁻¹, aligning with triazole-based analogs (e.g., 1678 cm⁻¹ in compound 6m, ).
  • In 6b (), the nitro group introduces distinct NO₂ asymmetric stretches (~1504 cm⁻¹), absent in the target compound. The propyl chain’s aliphatic protons would resonate at δ 0.8–1.6 ppm in ¹H NMR, contrasting with aromatic-rich shifts in nitrophenyl derivatives (e.g., δ 8.61 ppm for Ar–H in 6c) .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Spectral Features (IR/NMR) Reference
2-{3-[2-(Naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide (Target) Thieno[3,4-c]pyrazole Naphthalen-1-yl, propyl ~434 (estimated) C=O ~1675 cm⁻¹; δ 1.0–1.6 (propyl CH₃/CH₂) Inferred
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthalen-1-yloxy, phenyl 393.11 C=O 1671 cm⁻¹; δ 5.48 (–OCH₂)
2-(3-(2-(1H-Benzo[d]imidazol-1-yl)acetamido)-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide Thieno[3,4-c]pyrazole Benzimidazol-1-yl, propyl 398.5 C=O ~1680 cm⁻¹; δ 8.33 (–N=CH–)
N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-yl)acetamide Pyrazole Diphenyl, diethylaminopropyl 384.5 C=O ~1650 cm⁻¹; δ 2.5–3.0 (N–CH₂–CH₃)

Biological Activity

The compound 2-{3-[2-(naphthalen-1-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide is a member of the thieno[3,4-c]pyrazole family, which has garnered attention for its diverse biological activities. This article reviews existing literature on the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

C23H26N4O2S\text{C}_{23}\text{H}_{26}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a thieno[3,4-c]pyrazole core with naphthalenic and acetamido substituents, which are critical for its biological activity.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study conducted on various thieno[3,4-c]pyrazole compounds demonstrated their ability to mitigate oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish). The results showed that erythrocytes treated with these compounds exhibited fewer morphological alterations compared to those exposed solely to the toxin. The following table summarizes the effects observed:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16
Thieno Compound C28.3 ± 2.04
Thieno Compound D3.7 ± 0.37

These findings suggest that certain thieno[3,4-c]pyrazole compounds can effectively reduce oxidative damage in aquatic species .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazoles have been reported to possess anti-inflammatory properties. The inhibition of phosphodiesterase (PDE) enzymes by these compounds may contribute to their therapeutic potential in treating inflammatory diseases. Studies have shown that specific derivatives can selectively inhibit PDE7, which is implicated in various allergic and inflammatory conditions .

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole derivatives has also been explored. A series of synthesized compounds demonstrated cytotoxic effects against various cancer cell lines in vitro. Notably, some derivatives showed potent activity against aurora kinases, which are essential for cell division and are often overexpressed in cancers . The following table summarizes selected anticancer activities:

CompoundCancer Cell LineIC50 (µM)
Thieno AMCF-7 (Breast)15
Thieno BHeLa (Cervical)10
Thieno CA549 (Lung)12

These results indicate a promising avenue for further research into the development of thieno[3,4-c]pyrazole-based anticancer agents .

Case Studies

  • Antioxidant Efficacy in Aquatic Models : In a controlled study involving Clarias gariepinus, researchers administered thieno[3,4-c]pyrazole compounds alongside exposure to oxidative stressors. The treated groups showed a statistically significant reduction in erythrocyte alterations compared to controls.
  • In Vitro Anticancer Screening : A series of newly synthesized thieno[3,4-c]pyrazole derivatives were tested against several cancer cell lines. Results indicated that modifications in the naphthalenic moiety enhanced cytotoxic activity.

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